

Application Notes and Protocols for Cryopreservation of Embryonic Stem Cells Using Trehalose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D(+) -Trehalose dihydrate*

Cat. No.: B13706689

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term storage of human embryonic stem cells (hESCs) is a cornerstone of regenerative medicine, drug discovery, and developmental biology research. Traditional cryopreservation methods often rely on high concentrations of dimethyl sulfoxide (DMSO), a cryoprotectant that can be toxic to cells and may impact their differentiation potential.^{[1][2][3]} Trehalose, a naturally occurring non-reducing disaccharide, has emerged as a promising, less toxic alternative or supplement to DMSO for the cryopreservation of various cell types, including embryonic stem cells.^{[1][4][5]} This document provides detailed application notes and protocols for the use of trehalose as a cryoprotectant for hESCs, based on findings from multiple studies.

Trehalose is thought to protect cells during freezing through several mechanisms, including stabilizing cell membranes and proteins, and by forming a glassy state at low temperatures, which prevents the formation of damaging ice crystals.^{[4][6]} Studies have demonstrated that incorporating trehalose into cryopreservation media can significantly improve the post-thaw recovery and viability of hESCs, while maintaining their critical characteristics of pluripotency and normal karyotype.^{[7][8]}

Data Presentation: Efficacy of Trehalose in Embryonic Stem Cell Cryopreservation

The following tables summarize quantitative data from various studies, comparing the effectiveness of trehalose-based cryopreservation protocols with traditional DMSO-based methods.

Table 1: Post-Thaw Recovery and Viability of Human Embryonic Stem Cells

Cryoprotectant (s)	Cell Line	Post-Thaw Recovery Rate (%)	Post-Thaw Viability (%)	Reference
Conventional Method (with DMSO)	hES1	15	Not Specified	[8]
Modified Method (with Trehalose)	hES1	48	Not Specified	[8]
10% DMSO	hESCs	Not Specified	Lower than Trehalose + DMSO	[6]
10% DMSO + 200 mM Trehalose	hESCs	Greater number of undifferentiated cells surviving	Not Specified	[6]
0.2 M Trehalose + 0.8 M DMSO	Fish ESCs	Not Specified	> 83	[7][9]

Table 2: Maintenance of Pluripotency Markers Post-Thaw

Cryoprotectant (s)	Cell Line	Pluripotency Markers Assessed	Outcome	Reference
0.2 M Trehalose + 0.8 M DMSO	Fish ESCs	SSEA-1, Alkaline Phosphatase (ALP)	No significant difference in expression post-thaw; >90% of colonies expressed markers.	[7]
Modified Method (with Trehalose)	hES1	SSEA-3, SSEA-4, TRA-1-60, TRA-1-81, Oct-4, ALP, Telomerase	Cells expressed all markers post-thaw.	[8]
Trehalose-based solutions (with/without EG/GLY)	hESCs (RC17), hiPSCs (CTR2#6)	SOX2, NANOG, OCT4	Retained expression of pluripotency markers.	[2][3]

Experimental Protocols

This section provides a synthesized, detailed protocol for the cryopreservation of human embryonic stem cells using a trehalose-supplemented medium. This protocol is based on the slow-freezing, rapid-thawing methods described in the cited literature.

Materials:

- Human embryonic stem cells cultured on a suitable substrate (e.g., Matrigel or feeder cells)
- hESC culture medium
- Trehalose (molecular biology grade)
- Dimethyl sulfoxide (DMSO, cell culture grade)

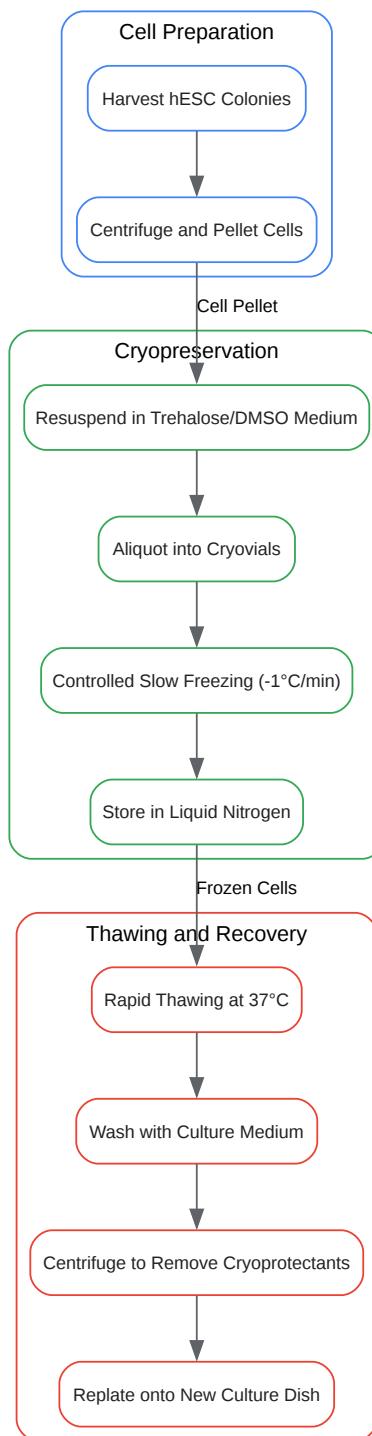
- Fetal Bovine Serum (FBS, optional, depending on culture conditions)
- Cryovials
- Controlled-rate freezer or isopropanol freezing container
- Water bath (37°C)
- Sterile pipettes and other standard cell culture equipment

Cryopreservation Medium Formulation (Example):

- Basal Medium: hESC culture medium
- Trehalose Stock Solution: Prepare a sterile 1 M stock solution of trehalose in the basal medium.
- Final Cryopreservation Medium:
 - To the basal medium, add trehalose to a final concentration of 0.1 M to 0.2 M.
 - Slowly add DMSO to a final concentration of 5-10%.
 - Some protocols may include FBS at a final concentration of 10-20%.

Protocol Steps:

- Cell Preparation:
 - Culture hESCs to the desired confluence (typically 70-80%).
 - Harvest the cells using your standard, non-enzymatic passaging method to maintain cell clumps.
 - Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 3-5 minutes to pellet the cells.
 - Carefully aspirate the supernatant.


- Resuspension in Cryopreservation Medium:
 - Gently resuspend the cell pellet in the pre-chilled (4°C) cryopreservation medium containing trehalose and DMSO.
 - The final cell concentration should be approximately $1-5 \times 10^6$ cells/mL.
- Aliquoting:
 - Dispense 1 mL of the cell suspension into each cryovial.
- Controlled Freezing:
 - Place the cryovials in a controlled-rate freezer programmed to cool at a rate of -1°C per minute down to -80°C.
 - Alternatively, place the cryovials in an isopropanol-filled freezing container and place the container in a -80°C freezer overnight.
- Long-Term Storage:
 - Transfer the frozen cryovials to a liquid nitrogen vapor phase tank for long-term storage.
- Thawing of Cells:
 - Rapidly thaw the cryovial by immersing it in a 37°C water bath until only a small ice crystal remains.
 - Wipe the outside of the vial with 70% ethanol.
- Post-Thaw Cell Culture:
 - Immediately and gently transfer the contents of the cryovial to a centrifuge tube containing 5-10 mL of pre-warmed hESC culture medium.
 - Centrifuge at a low speed (e.g., 200 x g) for 3-5 minutes.
 - Aspirate the supernatant containing the cryoprotectants.

- Gently resuspend the cell pellet in fresh, pre-warmed hESC culture medium.
- Plate the cells onto a new, prepared culture dish.
- Change the medium the following day to remove any residual cryoprotectant and dead cells.


Visualizations

The following diagrams illustrate the cryopreservation workflow and the proposed mechanism of trehalose action.

Cryopreservation Workflow for Embryonic Stem Cells with Trehalose

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the cryopreservation and recovery of embryonic stem cells using a trehalose-supplemented protocol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cryopreservation of stem cells using trehalose: evaluation of the method using a human hematopoietic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. Trehalose to cryopreserve human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryopreservation in Trehalose Preserves Functional Capacity of Murine Spermatogonial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the non-toxic cryoprotectant trehalose enhances recovery and function of fish embryonic stem cells following cryogenic storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved cryopreservation of human embryonic stem cells with trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Cryopreservation of Embryonic Stem Cells Using Trehalose]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13706689#using-trehalose-as-a-cryoprotectant-for-embryonic-stem-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com